α-Halocarbonsäure-Derivate
Alpha-halocarboxylic acid derivatives are a class of organic compounds characterized by the presence of halogen atoms (such as chlorine, bromine, or iodine) attached to the α-carbon atom adjacent to the carboxyl group (-COOH). These derivatives exhibit diverse chemical properties and reactivities due to the presence of both the carboxylic acid functional group and the halide substituent. They are widely used in various applications including synthetic chemistry, pharmaceuticals, and materials science.
In synthetic chemistry, alpha-halocarboxylic acids serve as key intermediates for the preparation of more complex molecules through various reactions such as nucleophilic substitution or condensation reactions. Their reactivity can be finely tuned by the nature of the halogen substituent, making them versatile building blocks in organic synthesis.
In pharmaceuticals, these derivatives find applications in the development of drugs that require specific functional groups for bioavailability and pharmacological activity. For instance, they can act as precursors in the synthesis of prodrugs or intermediates in the construction of targeted drug delivery systems.
Overall, alpha-halocarboxylic acid derivatives play a crucial role in both academic research and industrial applications due to their unique chemical properties and wide-ranging utility.

Struktur | Chemischer Name | CAS | MF |
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| 65269-84-3 | C5H11ClO2Pb |
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Decyl 2-Bromoacetate | 5436-93-1 | C12H23BrO2 |
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2-methylbutan-2-yl 2-chloroacetate | 5439-30-5 | C7H13ClO2 |
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Acetic acid, dichloro-, chloromethyl ester | 3338-76-9 | C3H3Cl3O2 |
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Acetic acid, chlorooxo-, 1-methylethyl ester | 26404-20-6 | C5H7ClO3 |
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acetic acid, chloro-, isobutyl ester | 13361-35-8 | C6H11ClO2 |
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2,2,2-trifluoroethyl 2-bromoacetate | 61433-91-8 | C4H4BrF3O2 |
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Butan-2-yl 2,2-dichloroacetate | 62223-12-5 | C6H10Cl2O2 |
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Acetic acid, dichloro-, cyclohexyl ester | 57878-42-9 | C8H12Cl2O2 |
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Ethyl 2,2,2-tribromoacetate | 599-99-5 | C4H5Br3O2 |
Verwandte Literatur
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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